1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNJQOMQJSPLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
A common starting point is 4-piperidone, which undergoes reductive amination to introduce the carboxamide. For example, 4-piperidone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding piperidine-4-carboxamide in ~75% yield. Alternatively, the Houben–Fischer method converts 4-piperidone to the corresponding hydrazone, followed by acidic hydrolysis to the carboxamide.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive amination | NH4OAc, NaBH3CN, MeOH, rt, 24h | 75% |
| Hydrazone hydrolysis | HCl (6M), reflux, 12h | 68% |
Aza-Michael Cyclization for Piperidine Ring Formation
The aza-Michael reaction enables atom-efficient piperidine synthesis. Divinyl ketones react with primary amines (e.g., benzylamine) in a double aza-Michael addition, followed by MnO2-mediated oxidation-cyclization to form 4-piperidones. Subsequent reduction with NaBH4 and amidation yields the carboxamide.
Example Protocol
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Cyclization : Divinyl ketone + benzylamine → 2-substituted 4-piperidone (65% yield).
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Reduction : NaBH4 in ethanol → 4-piperidinol (82% yield).
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Amidation : POCl3-mediated conversion to carboxamide (70% yield).
Sulfonylation of the Piperidine Nitrogen
Direct Sulfonylation with Aryl Sulfonyl Chlorides
The piperidine-4-carboxamide core reacts with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.
Optimized Conditions
-
Solvent : Dichloromethane (DCM) or THF.
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Base : TEA (2.5 equiv).
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Temperature : 0°C → rt, 12h.
Mechanistic Insight
The sulfonyl chloride’s electrophilic sulfur attacks the piperidine nitrogen, forming a sulfonamide bond. Steric hindrance from the 4,5-dimethyl groups necessitates prolonged reaction times.
Protection-Deprotection Strategies
To prevent over-sulfonylation or carboxamide side reactions, temporary protection of the piperidine nitrogen is employed:
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Boc Protection : Piperidine-4-carboxamide + Boc anhydride → tert-butyl 4-carbamoylpiperidine-1-carboxylate (90% yield).
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Sulfonylation : Boc-protected intermediate + sulfonyl chloride → protected sulfonamide (88% yield).
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Deprotection : TFA in DCM removes Boc, yielding the target compound (95% yield).
Alternative Routes and Industrial Scalability
Palladium-Catalyzed Debenzylation
A patent route starts with 1-benzyl-4-piperidone, which is reduced to 1-benzylpiperidin-4-ol using NaBH4. Catalytic debenzylation (Pd/C, H2) affords piperidin-4-ol, followed by Boc protection and sulfonylation. While this method avoids carboxamide interference, it introduces additional steps (Table 1).
Table 1: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Direct sulfonylation | 3 | 70% | High |
| Boc protection | 5 | 65% | Moderate |
| Debenzylation route | 6 | 58% | Low |
One-Pot Oxidation-Sulfonylation
A novel approach combines MnO2-mediated oxidation of 4-piperidinol to 4-piperidone with in situ sulfonylation, reducing purification steps. Yields reach 78% but require strict moisture control.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
Chemical Reactions Analysis
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide have shown efficacy in inhibiting growth in various cancer cell lines. A notable study demonstrated that derivatives of piperidine compounds exhibited selective inhibition of the WNT signaling pathway, which is crucial in many cancers, including colon cancer .
Case Study :
A study involving a structurally related compound showed an EC50 value of 7.1 ± 0.6 μM against HCT116 colon cancer cells, indicating a promising lead for further development .
Inhibition of Soluble Epoxide Hydrolase
The compound has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases, including pain and inflammation. Piperidine-derived amides have been identified as effective sEH inhibitors, suggesting that similar compounds could be developed for therapeutic use .
Data Table: Inhibition Potency of Piperidine Derivatives
| Compound Name | Inhibition Potency (IC50) | Target Enzyme |
|---|---|---|
| Compound A | 0.49 μM | sEH |
| Compound B | 2.04 nM | sEH |
| This compound | TBD | TBD |
Neuropharmacological Applications
The compound's structure suggests it may interact with neurotransmitter systems. For example, similar piperidine compounds have shown high selectivity for serotonin receptors, which are vital in treating cognitive disorders . The ability to penetrate the blood-brain barrier enhances its potential as a neuropharmacological agent.
Case Study: Cognitive Disorders
In a preclinical study, a related compound demonstrated robust efficacy in increasing extracellular acetylcholine levels when combined with other agents like donepezil and memantine, indicating potential for treating cognitive impairments associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Analgesic Activity
- Trimethoxybenzoyl derivative (Compound II) : Exhibited significant analgesic effects, attributed to electron-donating methoxy groups enhancing receptor interactions .
- Target Compound : The 2-methoxy and dimethyl groups may similarly modulate pain pathways, though experimental confirmation is needed.
Antimicrobial Activity
- Dinitrobenzoyl derivative (Compound I) : Moderate antifungal activity against filamentous fungi, likely due to nitro groups’ electron-withdrawing effects .
- Sulfamoylbenzoyl derivatives : Demonstrated enzyme inhibition (carbonic anhydrase), suggesting substituents like methoxyphenylpiperazine improve binding .
Structure-Activity Relationship (SAR) Trends
Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., 4-methylphenylsulfonyl ) generally enhance metabolic stability compared to benzoyl derivatives.
Substituent Effects :
- Electron-donating groups (e.g., methoxy) on aromatic rings improve analgesic activity .
- Bulky groups (e.g., phenethyl, thiazolyl) enhance target specificity but may reduce solubility .
Carboxamide Modifications : Primary amides (e.g., target compound) offer simplicity, while secondary amides (e.g., phenethyl, thiazolyl) introduce steric diversity .
Biological Activity
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperidine ring
- A sulfonamide group
- A methoxy and dimethyl substituent on the phenyl ring
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: Compounds containing sulfonamide groups are known to inhibit enzymes such as metalloproteinases (MMPs) and acetylcholinesterase (AChE), which are crucial in various physiological processes and disease states .
- Anticancer Activity: Similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this structure have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Table 1: Biological Activity Summary
Case Studies
- Anticancer Efficacy: A study reported that derivatives of piperidine showed significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited better efficacy compared to standard chemotherapeutics like 5-Fluorouracil .
- Enzyme Inhibition Studies: Research has highlighted the enzyme inhibitory potential of sulfonamide derivatives, including those similar to our compound, demonstrating significant inhibition of AChE and MMPs, which are implicated in neurodegenerative diseases and cancer progression respectively .
- Antibacterial Properties: Several synthesized piperidine derivatives were evaluated for antibacterial activity against common pathogens such as E. coli and S. aureus, showing promising results that suggest potential therapeutic applications in infectious diseases .
Q & A
Q. What are the key synthetic strategies for preparing 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide?
The synthesis typically involves two primary steps:
- Sulfonylation : Reacting piperidine-4-carboxamide with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. This step is analogous to methods used for structurally related compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives .
- Amide Coupling : Activating the carboxylic acid (if present) using coupling agents such as EDCI/HOBt in anhydrous acetonitrile, followed by reaction with amines to form the carboxamide. This methodology aligns with procedures for synthesizing 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives . Purification often involves column chromatography or recrystallization from ethanol .
Q. How is the compound characterized post-synthesis?
Characterization relies on a combination of analytical techniques:
- Spectroscopy :
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., δ 3.71 ppm for methoxy groups, δ 7.45 ppm for sulfonamide protons) .
- IR : Peaks at ~1612 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (N-H stretching) .
- Elemental Analysis : Validates molecular composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Melting Point : Consistency with literature values (e.g., 134–140°C for analogous sulfonamides) .
Q. What are the known biological activities of structurally related piperidine sulfonamides?
Piperidine sulfonamides are explored for:
- Carbonic Anhydrase Inhibition : Derivatives like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides show selective inhibition of human carbonic anhydrase isoforms, relevant to glaucoma and cancer .
- Antimicrobial Activity : Substituted sulfonamides exhibit efficacy against bacterial and fungal strains due to sulfonyl group interactions with microbial enzymes .
Advanced Questions
Q. How can reaction conditions be optimized for higher yield in sulfonamide synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent) to identify optimal conditions. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility and reduces by-products in continuous processes .
- Catalyst Screening : Bases like DMAP or DIPEA may improve sulfonylation efficiency .
- Solvent Choice : Anhydrous CH₃CN or DMF minimizes hydrolysis of sulfonyl chloride intermediates .
Q. How can discrepancies in spectroscopic data be resolved during structural validation?
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-methoxy-substituted sulfonamides show distinct aromatic proton shifts at δ 6.85–7.89 ppm) .
- Solvent Effects : Use deuterated DMSO or CDCl₃ to standardize chemical shift referencing .
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., m/z 487.2 for [M+H]+ in related compounds) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Predict binding affinities to targets like carbonic anhydrase IX using AutoDock Vina or Schrödinger Suite .
- logP Calculations : Estimate hydrophobicity (e.g., logP ~0.28 for 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid) to guide pharmacokinetic profiling .
- DFT Studies : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .
Q. What strategies mitigate competing side reactions during sulfonamide formation?
- Controlled Temperature : Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis .
- Protecting Groups : Temporarily block reactive amines or hydroxyls using Boc or acetyl groups .
- By-Product Analysis : Monitor reaction progress via TLC or LC-MS to identify and address undesired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
